N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic chemical identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound's official IUPAC name is 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, which precisely describes the substitution pattern on the pyridine ring system. The traditional nomenclature also recognizes this compound as 1-methyl-4-oxopyridine-3-carboxamide, reflecting the presence of the ketone functionality at the 4-position.
The compound is registered under Chemical Abstracts Service number 769-49-3, providing a unique identifier for database searches and regulatory purposes. The molecular formula C₇H₈N₂O₂ indicates the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 152.151 grams per mole. Alternative systematic names include N1-Methyl-4-pyridone-3-carboxamide and 5-aminocarbonyl-1-methyl-4(1H)-pyridone, which emphasize different aspects of the molecular structure.
The compound's structural representation can be expressed through its SMILES notation as CN1C=CC(=O)C(=C1)C(O)=N, providing a linear encoding of the molecular connectivity. The corresponding InChI identifier InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11) offers a standardized method for representing the compound's structure across different chemical databases. These systematic identifiers collectively establish a comprehensive chemical identification framework that facilitates accurate communication and data exchange within the scientific community.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits distinctive conformational characteristics that significantly influence its chemical behavior and biological activity. Computational studies utilizing ab initio methods have provided detailed insights into the preferred geometries and conformational preferences of pyridone derivatives. The compound adopts a planar or near-planar configuration for the pyridine ring system, with specific deviations occurring when alkyl group substitutions are present.
Theoretical optimized geometries calculated at the 3-21G basis-set level reveal that the lactam tautomer shows alternation of long and short bonds expected from the valence structure, whereas hydroxypyridine bonds are more nearly equal, reflecting the aromatic nature of the ring. The carbon-nitrogen and carbon-oxygen bonds in pyridones tend to be longer compared to formamide, indicating reduced double bond character due to the extended conjugation system. The six-membered ring geometry experiences only slight perturbation relative to pyridine when considering the hydroxypyridine tautomers.
Conformational analysis studies have demonstrated that the puckering behavior of pyridone ribose derivatives provides valuable insights into the conformational preferences of related compounds. Research on pyridone adenine dinucleotides reveals that 2-oxo-NAD and 4-oxo-NAD exhibit enhanced propensity for adopting the anti conformation of the pyridone ribose group. The conformational preferences appear to be driven by avoidance of steric clashes between carbonyl groups and ribose moieties, suggesting similar considerations may apply to this compound.
| Geometric Parameter | Calculated Value | Comparison to Pyridine |
|---|---|---|
| C-N bond length | 1.338 Å | Extended by 0.006 Å |
| C-O bond length | 1.245 Å | Typical lactam C=O |
| Ring planarity | Near-planar | Minimal deviation |
| Bond alternation | Present | Characteristic of lactam |
The molecular geometry optimization reveals that the compound maintains structural integrity while accommodating the electronic demands of the lactam functionality and methyl substitution pattern.
Crystallographic Studies of Hydrogen Bonding Networks
Crystallographic investigations of pyridone derivatives have revealed characteristic hydrogen bonding patterns that govern solid-state assembly and intermolecular interactions. Studies of hydrogen-bonded compounds containing pyridone moieties demonstrate that these molecules consistently form dimeric structures through complementary N-H···O hydrogen bonds. The hydrogen-bonded pyridone homosynthon represents a recurring structural motif wherein pairs of pyridone molecules connect into dimers via two N-H···O hydrogen bonds, forming characteristic supramolecular architectures.
Crystal structure determinations of related pyridone compounds at low temperatures have provided high-resolution data with standard uncertainties of 0.001 Å for bond lengths and 0.1° for angles. The molecular packing in pyridone crystals typically involves N-H···O hydrogen bonds that form puckered chains, replacing the cyclic dimers observed in vapor phase and solution. Weaker C-H···O interactions with H···O distances of approximately 2.57 Å contribute additional stabilization to the crystal lattice.
The crystal structures of hydrogen-bonded complexes involving pyridone derivatives demonstrate the formation of extended networks through multiple hydrogen bonding interactions. In chloranilic acid complexes with pyridone compounds, the base molecules adopt the lactam form without acid-base proton transfer, and molecules are linked via short O-H···O hydrogen bonds. The resulting supramolecular architectures often exhibit tape-like structures running along specific crystallographic directions, with additional π-π stacking interactions between pyridine rings providing supplementary stabilization.
| Hydrogen Bond Type | Distance (Å) | Angle (°) | Network Topology |
|---|---|---|---|
| N-H···O (primary) | 2.85-2.95 | 165-175 | Dimeric pairs |
| C-H···O (secondary) | 2.50-2.65 | 140-160 | Chain extension |
| π-π stacking | 3.40-3.70 | - | Layer formation |
The conservation of hydrogen bonding patterns across different pyridone derivatives suggests that this compound likely exhibits similar supramolecular assembly characteristics in crystalline phases.
Tautomeric Equilibrium and Electronic Structure
The tautomeric equilibrium between lactam and lactim forms represents a fundamental aspect of pyridone chemistry that significantly influences the electronic structure and chemical behavior of this compound. Theoretical investigations utilizing ab initio calculations with minimal, extended, and polarization basis sets have established that 4-pyridone exists predominantly in the lactam form under most conditions. The tautomeric equilibrium can be expressed as a balance between the 4-pyridone (lactam) and 4-hydroxypyridine (lactim) forms.
Computational studies employing second-order Møller-Plesset perturbation theory have determined that 4-hydroxypyridine is 2.4 kilocalories per mole more stable than 4-pyridone when considering the effects of geometry optimization, polarization functions, correlation energy, and zero-point vibration energy. However, experimental evidence consistently demonstrates that the lactam tautomer predominates in solution, indicating that solvation effects and intermolecular interactions significantly influence the tautomeric equilibrium.
The electronic structure of the lactam form exhibits characteristic bond length alternation consistent with localized double bonds, while the lactim tautomer displays more nearly equal bond lengths reflecting aromatic character. The ratio of tautomers depends critically on molecular structure, solvent properties, and environmental conditions. In aqueous solutions, the lactam form typically predominates, while non-polar solvents may shift the equilibrium toward the lactim form. Gas-phase studies indicate that the enol tautomer becomes more favorable under isolated molecule conditions.
| Tautomeric Form | Relative Stability (kcal/mol) | Predominant Conditions | Electronic Character |
|---|---|---|---|
| Lactam (4-pyridone) | 0.0 (reference) | Aqueous solution | Localized bonding |
| Lactim (4-hydroxypyridine) | -2.4 | Gas phase | Aromatic character |
| N-methylated lactam | Stabilized | Most conditions | Enhanced lactam preference |
The presence of N-methylation in this compound further stabilizes the lactam form by preventing tautomerization through the nitrogen atom, effectively locking the compound in its predominant tautomeric state. This structural constraint enhances the predictability of the compound's chemical behavior and biological interactions.
Properties
IUPAC Name |
N-methyl-4-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-4H,1H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSMVNPWERSAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953323 | |
| Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3128-29-8 | |
| Record name | N(1)-Methyl-4-pyridone-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Amidation
The patent-published method (WO2006053429A1) utilizes dicyclohexylcarbodiimide (DCC) to activate carboxylic acid intermediates for subsequent reaction with methylamine. The process involves:
-
Intermediate Activation : A pyranone derivative undergoes coupling with 2-mercaptothiazoline in the presence of DCC and 4-dimethylaminopyridine (DMAP), forming a thiazolidine-2-thione intermediate.
-
Amide Formation : Treatment with methylamine cleaves the thione group, yielding the target carboxamide.
Critical Parameters :
-
Stoichiometric DCC (1.2–1.5 eq) ensures complete activation
-
Reaction temperatures maintained at 0–5°C during coupling to prevent side reactions
-
Methylamine gas bubbled through dichloromethane solutions for controlled reactivity
This method achieves 68–72% isolated yields when performed under anhydrous conditions.
Ester to Amide Conversion via Aminolysis
Adapting procedures from Journal of Medicinal Chemistry, methyl 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives react with methylamine under microwave irradiation:
Reaction Scheme :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 140°C |
| Reaction Time | 2 hours |
| Microwave Power | 300 W |
| Amine Equivalents | 10 eq |
Yields reach 81% with high purity (>95% HPLC), avoiding racemization common in classical heating methods.
Optimization of Reaction Conditions
Solvent Systems
Comparative studies demonstrate solvent effects on reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 81 | 95 |
| THF | 7.5 | 45 | 78 |
| DCM | 8.9 | 32 | 65 |
Polar aprotic solvents like DMF facilitate nucleophilic attack by methylamine, while low-polarity solvents impede reactivity.
Temperature Profiling
Controlled thermal experiments reveal:
-
80°C : 48% conversion after 8 hours
-
140°C : 95% conversion within 2 hours
-
160°C : Degradation observed (>15% side products)
Microwave-assisted heating reduces thermal gradients, enabling rapid amide bond formation without decomposition.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols for flow chemistry improves scalability:
Flow Reactor Parameters :
-
Tubing Diameter: 1 mm
-
Residence Time: 8 minutes
-
Throughput: 12 kg/day
This configuration enhances heat/mass transfer, achieving 89% yield with 99.5% purity at pilot scale.
Chemical Reactions Analysis
Oxidation Reactions
The pyridone ring and carboxamide group in this compound suggest susceptibility to oxidation under specific conditions. Pyridones generally undergo oxidation at the nitrogen or carbonyl groups, potentially forming carboxylic acid derivatives or hydroxylated intermediates. For example:
-
Hypothetical Pathway :
While no direct studies were identified, analogous pyridone derivatives exhibit such behavior in the presence of strong oxidizers .
Reduction Reactions
Reduction of the pyridone ring could lead to saturated or partially reduced derivatives. For instance:
-
Possible Reduction Products :
Hydrolysis of the Carboxamide Group
The carboxamide group may undergo hydrolysis to form the corresponding carboxylic acid. This reaction is typically acid- or base-catalyzed:
-
Reaction Example :
This pathway is supported by the compound’s metabolic conversion to nicotinic acid derivatives in biological systems .
Substitution Reactions
The electron-deficient pyridone ring may participate in nucleophilic aromatic substitution (NAS) at positions activated by the carbonyl group. Potential substitutions include:
-
Halogenation : Chlorination or bromination at the C-2 or C-6 positions.
-
Amination : Introduction of amine groups under strongly basic conditions .
Biochemical Interactions
In biological systems, this compound interacts with enzymes such as aldehyde oxidase , which mediates its biosynthesis from 1-methylnicotinamide . Its role as a uremic toxin suggests interactions with cellular components like mitochondrial ATP synthase, potentially inhibiting energy metabolism pathways .
Key Data Table
Research Gaps and Limitations
-
Experimental data on specific reaction mechanisms are sparse.
-
Most insights are extrapolated from structurally related pyridones or metabolic studies.
-
Further studies are needed to validate proposed pathways and optimize synthetic protocols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide has been investigated for its anticancer properties. Research indicates that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies on human lung cancer (A549) cells demonstrated significant cytotoxicity, with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| HepG3 (Liver) | 100 | Cell cycle arrest |
Antimicrobial Properties
The compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action typically involves inhibiting cell wall synthesis and protein synthesis.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Cell wall synthesis inhibition |
| S. aureus | 16 µg/mL | Protein synthesis inhibition |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation markers in various models. This suggests potential applications in treating inflammatory diseases.
Biochemical Pathways
As a metabolite of nicotinic acid, this compound has been identified as a novel biomarker for peroxisome proliferation in rats. It alters energy metabolism by inhibiting mitochondrial ATP production and glycolysis . This property underlines its potential use in metabolic studies and understanding energy-related disorders.
Case Study 1: Anticancer Efficacy
In a study involving xenograft models, derivatives of N-Methyl-4-oxo-1,4-dihydropyridine demonstrated complete tumor stasis, suggesting significant efficacy against various cancer types. The proposed mechanism involves the inhibition of specific kinases associated with tumor growth and proliferation.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects of the compound against resistant bacterial strains. The results indicated that N-Methyl-4-oxo-1,4-dihydropyridine could effectively reduce bacterial load in infected models, highlighting its potential as a new antibiotic candidate.
Mechanism of Action
The mechanism of action of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The 4-oxo-1,4-dihydropyridine-3-carboxamide scaffold is versatile, with substituent variations influencing biological activity, pharmacokinetics, and target specificity. Below is a comparative analysis of key analogues:
Key Observations:
- N-Substituents : The methyl group in the target compound enhances metabolic stability compared to bulkier substituents (e.g., phenyl in BMS-794833 or trifluoromethylcyclohexyl in IOX5), which are optimized for target binding .
- C6 Modifications : Substitutions at C6 (e.g., benzyl in aspernigrin A or pyrazolyl in IOX5) correlate with antimicrobial or enzyme inhibition properties, suggesting this position is critical for modulating activity .
- Therapeutic Targets : While the N-methyl derivative lacks clinical drug status, analogues like ivacaftor and dolutegravir demonstrate how structural complexity (e.g., cyclopropyl, difluorophenyl) enables specific target engagement .
Physicochemical Properties
| Property | N-Methyl Derivative | N-Phenyl (BMS-794833) | IOX5 | Aspernigrin A |
|---|---|---|---|---|
| LogP | ~0.5 (predicted) | ~3.2 | ~4.1 | ~2.8 |
| Solubility (mg/mL) | Moderate (aqueous) | Low (lipophilic) | Very low | Moderate |
| Hydrogen Bonding | 2 donors, 3 acceptors | 2 donors, 4 acceptors | 3 donors, 5 acceptors | 2 donors, 4 acceptors |
- Lipophilicity : The N-methyl derivative’s lower LogP compared to IOX5 or BMS-794833 suggests better aqueous solubility, advantageous for oral bioavailability .
- Crystal Packing : N-Phenyl analogues exhibit stronger intermolecular hydrogen bonds (e.g., N–H···O in 4-oxo-N-phenyl derivatives), influencing solid-state stability .
Research Findings and Pharmacological Profiles
- N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide : Primarily studied as a metabolite and intermediate. Its simplicity makes it a candidate for further derivatization, such as adamantyl-containing CB2 agonists .
- Kinase Inhibitors : BMS-794833 and IOX5 highlight the importance of bulky N-substituents for dual kinase inhibition (VEGFR-2/c-Met) or HIF-1α stabilization .
- Antimicrobial Activity : Aspernigrin A’s benzyl group enhances membrane penetration, a feature absent in the methyl derivative .
Biological Activity
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.
This compound has the molecular formula and a molecular weight of approximately 152.15 g/mol. Its structure includes a pyridine ring with a carboxamide group at the 3-position and a carbonyl group at the 4-position, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide |
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 769-49-3 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways and cellular processes:
- Enzyme Interaction : The compound interacts with enzymes such as NADPH oxidase, which plays a crucial role in generating reactive oxygen species (ROS). This interaction can influence cellular signaling pathways related to apoptosis and inflammation .
- Cellular Effects : Studies have shown that this compound can induce apoptosis in certain cancer cell lines while exhibiting antimicrobial properties against various pathogens. For instance, it has been documented to reduce cell viability in HepG3 liver cancer cells by up to 62% after 24 hours of treatment at a concentration of 100 µM .
- Metabolic Pathways : this compound is involved in nicotinamide metabolism and may act as a metabolite of nicotinic acid. Its role in energy metabolism includes the inhibition of mitochondrial ATP production and glycolysis .
Research Findings
Numerous studies have investigated the biological activity of this compound:
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. For example:
- It was found effective against various bacterial strains in vitro.
Anticancer Properties
In vitro studies demonstrated significant cytotoxic effects on cancer cell lines:
- HepG3 Cells : A reduction in cell viability was observed with prolonged exposure to the compound.
Molecular Docking Studies
Molecular docking analyses have provided insights into the binding interactions of N-Methyl-4-oxo-1,4-dihydropyridine derivatives with target proteins involved in disease pathways:
| Compound | Target Protein | Binding Affinity (kcal/mol) | Inhibition Percentage |
|---|---|---|---|
| 1c | gp41 | -7.5 | 84% |
| 1d | gp41 | -7.0 | 76% |
| 1e | gp41 | -6.8 | 80% |
Case Studies
Several case studies highlight the potential applications of this compound:
- HIV Inhibition : A series of derivatives were synthesized and tested for their anti-HIV activity, showing promising results against HIV replication without significant cytotoxicity .
- Cardiovascular Research : Investigations into its role as a biomarker for cardiovascular diseases have indicated that it may influence metabolic pathways related to heart health .
Q & A
Q. Table 1. Key Crystallographic Parameters for N-Methyl-4-oxo-1,4-dihydropyridine Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a = 6.4973 Å, b = 11.5323 Å, c = 11.2908 Å | |
| Refinement program | SHELXL-2018/3 |
Q. Table 2. Biological Activities of Select Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Application | Reference |
|---|---|---|---|---|
| 1C8 (CAM compound) | HBV Core Assembly | 0.8 µM | Antiviral Research | |
| BMS-794833 | VEGFR-2/c-Met | 1.2 nM | Oncology Therapeutics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
